2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide
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Overview
Description
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyano groups, a pyrrole ring, and a dichlorophenoxyethyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of cyano groups and the dichlorophenoxyethyl moiety. Common reagents used in these reactions include nitriles, chlorinated phenols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano groups or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyphenothrin: A synthetic pyrethroid insecticide with a similar cyano group.
Imidazoles: Heterocyclic compounds with a structure similar to the pyrrole ring in the compound.
Uniqueness
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-12-13(9-15(11-23)25(12)2)8-14(10-22)19(26)24-6-7-27-17-5-3-4-16(20)18(17)21/h3-5,8-9H,6-7H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITNMDWXRWKGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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